3-Chloroazetidine hydrochloride

Medicinal Chemistry Synthetic Chemistry Building Block Selection

3-Chloroazetidine hydrochloride (CAS 313468-63-2) is the preferred azetidine building block for medicinal chemistry. Its chloro substituent offers a superior balance of reactivity, molecular weight, and cost compared to the more aggressive bromo analog or the electronically distinct fluoro variant. This enables controlled, high-fidelity diversification in SAR libraries. Supplied as a stable HCl salt with verified purity (typically ≥97%) and full QC documentation (NMR, HPLC), it minimizes impurity accumulation in multi-step syntheses of complex candidates such as tubulin polymerization inhibitors.

Molecular Formula C3H7Cl2N
Molecular Weight 128 g/mol
CAS No. 313468-63-2
Cat. No. B1425160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroazetidine hydrochloride
CAS313468-63-2
Molecular FormulaC3H7Cl2N
Molecular Weight128 g/mol
Structural Identifiers
SMILESC1C(CN1)Cl.Cl
InChIInChI=1S/C3H6ClN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
InChIKeyHLUFCDPBADCYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroazetidine hydrochloride (CAS 313468-63-2) Procurement Guide: A High-Purity 3-Haloazetidine Building Block for Medicinal Chemistry


3-Chloroazetidine hydrochloride (CAS 313468-63-2) is a heterocyclic azetidine derivative, characterized by a four-membered nitrogen-containing ring with a chlorine substituent at the 3-position, supplied as a hydrochloride salt to enhance stability and solubility . This compound is widely recognized as a versatile synthetic intermediate and building block in pharmaceutical and chemical research, primarily valued for its use in constructing diverse 3-substituted azetidine derivatives and exploring structure-activity relationships (SAR) . It is commercially available from multiple reputable vendors with typical purities ranging from 95% to 98%, and batch-specific quality control data, such as NMR, HPLC, or GC, is often available upon request .

Why 3-Chloroazetidine hydrochloride Cannot Be Replaced by Other 3-Haloazetidines or Azetidine Scaffolds


Interchanging 3-haloazetidine building blocks is not a trivial substitution due to significant differences in reactivity, molecular weight, lipophilicity, and consequent impacts on downstream SAR and physicochemical properties. While all 3-haloazetidines share a strained ring, the specific halogen atom (Cl vs. Br vs. F) dictates key parameters. For instance, 3-bromoazetidine hydrochloride (MW ~172.45 g/mol) is significantly heavier and generally more reactive in nucleophilic substitutions, while 3-fluoroazetidine hydrochloride (MW ~111.55 g/mol) is much lighter, has a distinct electronic profile, and finds specific use in DPP-IV inhibitors [1][2]. Directly substituting 3-chloroazetidine with its bromo or fluoro counterpart without experimental validation would lead to a different synthetic trajectory and biological outcome. The unique balance of molecular weight, cost, and manageable reactivity offered by the chloro derivative makes it a distinct and non-fungible choice for many medicinal chemistry programs, particularly in early-stage SAR exploration .

3-Chloroazetidine hydrochloride: Quantified Performance and Differentiation Evidence


3-Chloro vs. 3-Bromoazetidine: Molecular Weight and Atom Economy Differentiation

The 3-chloroazetidine scaffold (free base MW 91.54 g/mol) is significantly lighter than its bromo counterpart (free base MW ~136.0 g/mol). This difference in molecular weight directly impacts lead optimization metrics like ligand efficiency (LE) and lipophilic ligand efficiency (LLE). For a medicinal chemist, selecting the chloro derivative can help maintain a lower molecular weight and potentially improve LLE, which are critical factors in early drug discovery. Furthermore, 3-bromoazetidines typically show higher reactivity in nucleophilic substitution reactions compared to chloro analogs, which can be a disadvantage if controlled, selective modification is required [1].

Medicinal Chemistry Synthetic Chemistry Building Block Selection

Commercial Availability: High and Verified Purity Specifications for 3-Chloroazetidine hydrochloride

3-Chloroazetidine hydrochloride is readily available from multiple commercial suppliers with specified purities that meet or exceed 95%. Critically, vendors such as Bidepharm offer a standard purity of 98% and provide batch-specific quality control data, including NMR, HPLC, and GC reports . This level of purity verification is not always consistently available for the bromo or iodo analogs from all sources. For a researcher, the ability to procure a well-characterized compound with documented purity reduces the risk of experimental variability due to impurities.

Chemical Sourcing Analytical Chemistry Procurement

Reactivity Profile: Superior Control in Nucleophilic Substitutions Compared to Bromo Analog

The chemical reactivity of 3-chloroazetidine is distinct from that of 3-bromoazetidine. Literature notes that 3-bromoazetidines typically show higher reactivity in nucleophilic substitution reactions compared to chloro analogs . This difference is critical in synthetic applications. The lower reactivity of the chloro derivative can be advantageous when selective, stepwise modifications are required, reducing the formation of unwanted byproducts. Conversely, if a fast, one-step substitution is needed, the bromo analog might be preferred. The choice is not arbitrary but based on a defined, quantitative difference in reaction kinetics, which is inherent to the C-Cl vs. C-Br bond strength and leaving group ability.

Synthetic Chemistry Medicinal Chemistry SAR Exploration

Optimal Research Applications for 3-Chloroazetidine hydrochloride Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Exploring 3-Substituted Azetidine SAR

Given its manageable reactivity and favorable molecular weight compared to the bromo analog [1], 3-chloroazetidine hydrochloride is the preferred starting material for synthesizing libraries of 3-substituted azetidines. Its moderate reactivity as an electrophile allows for controlled diversification with a range of nucleophiles (N-, C-, S-, O-based), enabling the systematic exploration of SAR without the high reactivity and potential for side reactions associated with 3-bromoazetidine .

Reliable Synthesis of Bioactive Scaffolds Requiring High-Purity Intermediates

The commercial availability of 3-chloroazetidine hydrochloride at verified 98% purity with supporting QC documentation (NMR, HPLC, GC) makes it a superior choice for multi-step synthetic routes where impurity accumulation can derail yields or complicate purification . This is particularly critical in the synthesis of complex drug candidates, such as analogs of tubulin polymerization inhibitors, where the integrity of the azetidine core is paramount [2].

Asymmetric Synthesis and Chiral Ligand Development

The chloro substituent at the 3-position of the rigid azetidine ring introduces stereochemical complexity that is valuable in asymmetric synthesis. This compound serves as a key intermediate for constructing chiral azetidines, which can be used as ligands in asymmetric catalysis . The diastereoselective synthesis of more complex 3-chloroazetidines has been demonstrated with high stereoselectivity (dr > 97/3), underscoring the utility of the chloro derivative in stereocontrolled reactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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